Molecular weight and formula of N-(4-Ethoxyphenyl)-2,4-dinitroaniline
Molecular weight and formula of N-(4-Ethoxyphenyl)-2,4-dinitroaniline
This guide serves as a technical monograph for N-(4-Ethoxyphenyl)-2,4-dinitroaniline , a specific derivative of diphenylamine synthesized via nucleophilic aromatic substitution (
Physicochemical Identity & Constants
Core Identity
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Chemical Name: N-(4-Ethoxyphenyl)-2,4-dinitroaniline
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Systematic IUPAC Name: 2,4-Dinitro-N-(4-ethoxyphenyl)benzenamine
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Common Synonyms: 2,4-Dinitro-4'-ethoxydiphenylamine; Dinitrophenetidine derivative
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Molecular Formula:
-
Molecular Weight: 303.27 g/mol
Structural Composition
The molecule consists of a secondary amine (diphenylamine) scaffold. One phenyl ring is substituted with an ethoxy group (
| Element | Count | Atomic Mass (u) | Mass Contribution | % Composition |
| Carbon (C) | 14 | 12.011 | 168.15 | 55.45% |
| Hydrogen (H) | 13 | 1.008 | 13.10 | 4.32% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 13.86% |
| Oxygen (O) | 5 | 15.999 | 80.00 | 26.38% |
| Total | 35 | 303.27 | 100.00% |
Synthetic Pathway & Mechanism
The synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline is a classic example of Nucleophilic Aromatic Substitution (
Reaction Logic
Unlike electrophilic aromatic substitution, this reaction requires an electron-deficient ring. The two nitro groups on the 2,4-dinitrochlorobenzene ring withdraw electron density, making the carbon attached to the chlorine susceptible to nucleophilic attack by the lone pair of the amine nitrogen in p-phenetidine.
Mechanistic Diagram
The reaction proceeds through a Meisenheimer Complex intermediate. The loss of aromaticity in the transition state is the energy barrier, which is rapidly restored upon the expulsion of the chloride leaving group.
Figure 1: Stepwise mechanistic flow of the
Experimental Protocol
Safety Warning: 2,4-Dinitrochlorobenzene is a potent skin sensitizer and vesicant. p-Phenetidine is toxic.[1][2] All operations must be performed in a fume hood with nitrile gloves.
Materials
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Substrate: 1-Chloro-2,4-dinitrobenzene (2.0 g, 10 mmol)
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Nucleophile: p-Phenetidine (4-ethoxyaniline) (1.5 g, 11 mmol)
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Base: Sodium Acetate (1.0 g) – Critical for scavenging the HCl byproduct to prevent protonation of the nucleophile.
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Solvent: Ethanol (95%, 20 mL)
Step-by-Step Methodology
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Preparation: In a 50 mL round-bottom flask, dissolve 2.0 g of 2,4-dinitrochlorobenzene in 15 mL of ethanol.
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Addition: Add 1.5 g of p-phenetidine and 1.0 g of sodium acetate.
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Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (approx. 78°C) for 45–60 minutes. The solution will darken to a deep orange/red color, indicating the formation of the diphenylamine derivative.
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Precipitation: Allow the mixture to cool to room temperature. If crystallization does not occur spontaneously, scratch the inner wall of the flask with a glass rod or cool in an ice bath.
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Filtration: Collect the crude solid via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove inorganic salts (NaCl) and unreacted amine.
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Recrystallization: Purify the crude product by recrystallizing from hot ethanol.
Process Workflow
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Analytical Validation
To validate the synthesis, the following analytical signatures should be confirmed.
Proton NMR ( H-NMR)
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Amine Proton (NH): A broad singlet typically appearing downfield (9.0–10.0 ppm) due to hydrogen bonding with the ortho-nitro group.
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Nitro-Aromatic Ring:
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H-3 (between nitro groups): Doublet (d) ~8.9 ppm (highly deshielded).
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H-5/H-6: Doublet of doublets ~8.2 ppm and ~7.1 ppm.
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Phenetidine Ring: Two doublets (AA'BB' system) around 7.2 ppm and 6.9 ppm.
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Ethoxy Group:
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Methylene (
): Quartet ~4.0 ppm. -
Methyl (
): Triplet ~1.4 ppm.
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Infrared Spectroscopy (IR)
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N-H Stretch: ~3300–3350 cm
(secondary amine). -
NO
Stretch: Two strong bands at ~1500–1530 cm (asymmetric) and ~1300–1350 cm (symmetric). -
C-O Stretch: ~1240 cm
(aryl ether).
References
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PubChem. (n.d.). 2,4-Dinitroaniline and Derivatives. National Library of Medicine. Retrieved from [Link]
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Org. Synth. (1943). 2,4-Dinitroaniline Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p.221. Retrieved from [Link]
- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function (7th ed.). W. H. Freeman. (Standard text for mechanism grounding).
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ChemSrc. (2025). 2,4-Dinitrodiphenylamine Properties. Retrieved from [Link]
